![molecular formula C14H13F2NO2S B4286678 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4286678.png)
2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a sulfonamide derivative that has been synthesized through various methods, including the reaction of 2,4-difluoronitrobenzene with 2-phenylethylamine followed by sulfonation. In
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has also been shown to inhibit the activity of human immunodeficiency virus (HIV) integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has also been shown to inhibit the replication of HIV in vitro. In animal studies, 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory effects and to reduce the severity of inflammation in various models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity. Therefore, appropriate safety measures should be taken when working with 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide.
Future Directions
There are several future directions for the research on 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide. One potential direction is the development of 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide-based drugs for the treatment of cancer and viral infections. Another direction is the exploration of 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide as a building block for the synthesis of novel compounds. Additionally, the investigation of the mechanism of action of 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide and its effects on various enzymes and proteins could provide insights into the development of new drugs and therapies.
Scientific Research Applications
2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. In organic synthesis, 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been used as a building block for the synthesis of various compounds. In material science, 2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide has been used as a dopant for the fabrication of organic electronic devices.
properties
IUPAC Name |
2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c15-12-6-7-14(13(16)10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCRDAPTRKLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-phenylethyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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